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Compound of Interest

Compound Name: Rac 109

Cat. No.: B15618857 Get Quote

In-Depth Technical Guide to Rac 109
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism

of action, and pharmacological effects of Rac 109, a local anesthetic with distinct effects on

myocardial conduction and contractility.

Chemical Structure and Identification
Rac 109 is a synthetic molecule with the systematic IUPAC name 1'-[3-

(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione[1].

Chemical Formula: C₂₀H₂₈N₂O₂[1]

Molecular Weight: 328.45 g/mol

SMILES: CCN(CC)CCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23[1]

InChI Key: ZIBPVLWIYWXNMK-UHFFFAOYSA-N[1]

The structure of Rac 109 features a spiro compound, where a pyrrolidine-2,5-dione ring is

linked to a tetralone scaffold. A diethylaminopropyl side chain is attached to the nitrogen atom

of the pyrrolidine ring.
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The primary mechanism of action of Rac 109 as a local anesthetic involves the modulation of

ion channels. Research indicates that Rac 109 exerts its effects on myocardial conduction and

contractility through a complex interplay with cardiac ion channels, with a notable interaction

with the ryanodine receptor (RyR), a critical component of excitation-contraction coupling in

cardiomyocytes.

Local anesthetics, in general, block voltage-gated sodium channels, which slows the

propagation of action potentials. This action is responsible for the decrease in ventricular

conduction velocity. The cardiotoxic effects of some local anesthetics are also attributed to their

interaction with calcium channels. In the case of Rac 109, it has been shown to decrease

myocardial contractility in a dose-dependent manner. This negative inotropic effect is likely

mediated by its interaction with intracellular calcium signaling pathways. The stereospecificity

of its effect on conduction, but not on contractility, suggests different binding sites or

mechanisms for these two effects.

The proposed signaling pathway for the cardiotoxic effects of Rac 109 is depicted below.
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Proposed signaling pathway for Rac 109's cardiotoxicity.

Quantitative Data
The following table summarizes the key quantitative data from the study by Kariya N, et al.

comparing the effects of Rac 109 and bupivacaine.
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Parameter Rac 109 Bupivacaine Notes

Effect on Myocardial

Contractility

EC₅₀ (µM) 30 23

Concentration leading

to half-maximal effect

on decreasing

contractility. This

effect was not found

to be stereospecific.

Effect on Ventricular

Conduction

Potency Ratio (S/R or

+/-)
1.7 2.25

Ratio of the potency of

the stereoisomers on

decreasing ventricular

conduction velocity,

indicating a

stereospecific effect.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Kariya

N, et al.

Isolated Perfused Rabbit Heart Preparation
Objective: To measure the effects of Rac 109 on ventricular conduction velocity (QRS

duration) and myocardial contractility (developed pressure).

Animal Model: Male New Zealand White rabbits.

Procedure:

Hearts were rapidly excised and perfused via the aorta in a Langendorff apparatus.
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The perfusion solution was a modified Krebs-Henseleit buffer, gassed with 95% O₂ and

5% CO₂, and maintained at 37°C.

A latex balloon was inserted into the left ventricle to measure isovolumic pressure.

Electrodes were placed on the heart to record a pseudo-electrocardiogram (ECG).

After a stabilization period, baseline measurements of QRS duration and left ventricular

developed pressure (LVDP) were recorded.

Rac 109 or bupivacaine was then infused at increasing concentrations, and the changes

in QRS duration and LVDP were recorded.

Isolated Rabbit Cardiomyocyte Preparation
Objective: To measure the effects of Rac 109 on cardiomyocyte shortening and

relengthening.

Procedure:

Ventricular myocytes were isolated from rabbit hearts by enzymatic digestion.

The isolated myocytes were placed in a chamber on the stage of an inverted microscope

and superfused with a buffered solution.

Cells were field-stimulated to contract at a constant frequency.

A video-edge detection system was used to measure the extent and velocity of cell

shortening and relengthening.

After obtaining baseline measurements, the superfusion solution was switched to one

containing Rac 109 or bupivacaine at various concentrations, and the effects on cell

mechanics were recorded.

Ryanodine Receptor Binding Assay
Objective: To determine the binding of Rac 109 to the ryanodine receptor.
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Procedure:

Sarcoplasmic reticulum vesicles rich in ryanodine receptors were prepared from rabbit

skeletal muscle.

The vesicles were incubated with radiolabeled ryanodine in the presence of varying

concentrations of Rac 109 or bupivacaine.

The amount of bound radiolabeled ryanodine was measured to determine the binding

affinity and potential binding sites of the local anesthetics on the ryanodine receptor. The

study indicated a two-site binding model for both drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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